Acetylphosphate

概要

説明

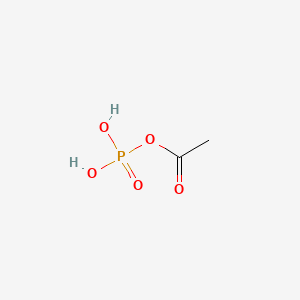

アセチルリン酸は、酢酸とリン酸の混合酸無水物である化学化合物です。高エネルギーリン酸エステルとしての役割で知られており、さまざまな生化学プロセスに関与しています。 アセチルリン酸は原始的なエネルギー通貨と考えられており、現代の代謝におけるアデノシン三リン酸(ATP)によって駆動される反応と類似した反応を触媒することが提案されています .

準備方法

合成経路と反応条件: アセチルリン酸は、無機リン酸と酢酸無水物を水溶液中で反応させることによって合成できます。 この方法は簡便で、入手容易かつ安価な試薬を使用します . 反応条件は通常、室温と常圧であり、実験室での合成に適したプロセスとなっています。

工業生産方法: アセチルリン酸の具体的な工業生産方法は広く記載されていませんが、その合成の簡便さから、同様の水溶液反応を工業規模に拡大できる可能性が示唆されています。 大腸菌の組換え溶解液の使用も、多酵素カスケードのために検討されており、アセチルリン酸の生産に適応できる可能性があります .

化学反応の分析

Phosphorylation Reactions

AcP phosphorylates biological substrates non-enzymatically under aqueous conditions :

Key phosphorylation targets

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Ribose | Ribose-5-phosphate | ~2% | 20°C, pH 7–11 |

| Adenosine | AMP | ~2% | 50°C, 5 hr |

| ADP | ATP | Trace | 50°C, 1–5 hr |

| Response regulators | Phosphorylated proteins | Up to 5× activation | 3 mM AcP |

Phosphorylation rates depend on steric accessibility, with ribose reacting faster than adenosine . Mg²⁺ and Fe³⁺ enhance ADP→ATP conversion .

Acetylation Reactions

AcP serves as an acetyl donor in lysine modification :

Notable acetylation events

-

PhoP transcription factor : K102 acetylation abrogates phosphorylation, altering bacterial virulence

-

AMP-forming acetyl-CoA synthetase : AcuA enzyme transfers AcP's acetyl group to lysine residues, regulating enzyme activity

-

RNA polymerase : Acetylation modulates transcriptional responses to stress

Acetylation predominates over phosphorylation at alkaline pH due to nucleophilic amine reactivity .

Metabolic Interconversions

AcP participates in core metabolic pathways through enzyme-mediated reactions :

textAcetate ↑↓ AckA/Pta Pathway: Acetyl-CoA ↔ AcP ↔ ATP ↓ Acetylated proteins

Key enzymes:

-

Phosphate acetyltransferase (Pta) : Interconverts AcP and acetyl-CoA

-

Phosphotransacetylases : Channel AcP into acetylation pathways

In E. coli, intracellular AcP reaches 3 mM during exponential growth – sufficient to phosphorylate response regulators like CpxR and RcsB .

Stability Constraints

AcP's labile nature dictates its biological roles :

| Factor | Effect on AcP |

|---|---|

| Temperature >40°C | Rapid hydrolysis (t½ <1 hr) |

| pH <6 | Accelerated decomposition |

| Metal chelators | Stabilizes phosphoanhydride bond |

These constraints explain AcP's evolutionary role as an energy intermediate preceding ATP in early metabolism . Its transient nature necessitates tight coupling between synthesis and utilization pathways in modern organisms .

科学的研究の応用

Metabolic Engineering

Acetylphosphate serves as a key component in metabolic pathways, particularly in the conversion of glucose to valuable products in microbial cell factories. Recent studies have demonstrated that:

- Carbon Yield Improvement : AcP is involved in a synthetic machinery that enhances carbon yield during the production of compounds like mevalonate and 3-hydroxypropionate through engineered Escherichia coli strains. The incorporation of this compound into genetic circuits allows for the regulation of metabolic flux based on intracellular AcP levels, leading to improved yields of industrially relevant chemicals .

- Bioconversion Processes : The phosphoketolase pathway utilizes AcP to convert glucose into acetyl-CoA, which is then transformed into various metabolites, illustrating its role in optimizing bioconversion processes .

Bacterial Virulence

This compound has been implicated in the virulence mechanisms of several pathogenic bacteria:

- Salmonella Typhimurium : Research indicates that AcP modulates the acetylation of the PhoP protein, which is crucial for the bacterium's virulence. The acetylation state affects PhoP's ability to regulate gene expression related to virulence factors .

- Neisseria Gonorrhoeae : In this pathogen, AcP plays a vital role in lysine acetylation, impacting both metabolism and virulence factor synthesis. Mutations that alter AcP levels significantly affect the bacterium's ability to cause infection, demonstrating its importance in pathogenicity .

Transcription Regulation

This compound has been shown to influence gene expression through protein modifications:

- CpxR Phosphorylation : Studies have revealed that AcP can phosphorylate CpxR, a response regulator in E. coli, thereby affecting transcription of target genes such as cpxP. This phosphorylation mechanism highlights AcP's role as a signaling molecule that can modulate transcriptional responses under varying metabolic conditions .

- Global Acetylation Effects : AcP also contributes to global protein acetylation patterns within bacterial cells, which can alter metabolic pathways and stress responses. This non-enzymatic acetylation process suggests a broader regulatory role for AcP beyond specific target proteins .

Influence on Mitochondrial Functions

Recent studies have explored the effects of this compound on mitochondrial respiration:

- Respiratory Control : AcP has been shown to influence mitochondrial functions by promoting nonmetabolic and nonenzymatic acetylation processes that can affect oxidative phosphorylation and overall cellular respiration rates . This influence indicates potential applications in understanding mitochondrial diseases and metabolic disorders.

Summary Table

| Application Area | Key Findings |

|---|---|

| Metabolic Engineering | Enhances carbon yield in microbial production systems; regulates metabolic flux via genetic circuits. |

| Bacterial Virulence | Modulates protein acetylation affecting pathogenicity in Salmonella and Neisseria. |

| Transcription Regulation | Influences gene expression through phosphorylation of response regulators like CpxR. |

| Mitochondrial Functions | Affects mitochondrial respiration and oxidative phosphorylation through nonenzymatic mechanisms. |

作用機序

アセチルリン酸は、主にリン酸基とアセチル基を供与する能力によって効果を発揮します。リン酸化反応において、アセチルリン酸はADPなどの基質にリン酸基を転移し、ATPを生成します。 このプロセスは、三価鉄イオンなどの金属イオンによって促進され、反応を触媒します . アセチル化反応では、アセチルリン酸はタンパク質のアミノ基にアセチル基を供与し、タンパク質の機能と安定性を変化させる可能性のある翻訳後修飾をもたらします .

6. 類似の化合物との比較

アセチルリン酸は、リン酸基とアセチル基の両方のドナーとしての二重の役割により、リン酸化剤の中でもユニークな存在です。類似の化合物には以下が含まれます。

カルバモイルリン酸: ヌクレオチドとアミノ酸の合成に関与するもう1つの高エネルギーリン酸化合物.

メチルチオ酢酸: アセチルリン酸の前生物学的等価物として提案されていますが、安定性が低く、類似の反応の触媒効果も低くなっています.

アセチルリン酸の安定性と反応性は、前生物化学と現代の生化学的応用の両方で、それを汎用性の高い化合物として位置付けており、他の類似の化合物とは一線を画しています。

類似化合物との比較

Acetylphosphate is unique among phosphorylating agents due to its dual role as both a phosphate and acetyl donor. Similar compounds include:

Carbamoyl Phosphate: Another high-energy phosphate compound involved in the synthesis of nucleotides and amino acids.

Methyl Thioacetate: Proposed as a prebiotic equivalent to this compound, though it is less stable and less effective in catalyzing analogous reactions.

This compound’s stability and reactivity make it a versatile compound in both prebiotic chemistry and modern biochemical applications, distinguishing it from other similar compounds.

生物活性

Acetylphosphate (AcP) is a high-energy metabolite that plays a crucial role in various biological processes, particularly in bacterial metabolism and virulence. This article explores the biological activities of AcP, focusing on its mechanisms of action, implications in bacterial virulence, and potential applications in biotechnology and medicine.

Overview of this compound

This compound is primarily generated through the phosphotransacetylase-acetate kinase pathway, which is a significant metabolic route in bacteria such as Escherichia coli and Salmonella typhimurium. AcP serves as a major acetyl donor, facilitating various acetylation reactions that modify protein functions, thereby influencing metabolic pathways and cellular responses to environmental changes.

-

Protein Acetylation :

- AcP acts as a non-enzymatic acetyl donor for lysine residues in proteins. For instance, it has been shown to acetylate the transcription factor PhoP in Salmonella typhimurium, impacting its transcriptional activity and virulence. The acetylation of PhoP at Lysine 102 (K102) is directly correlated with intracellular AcP levels, suggesting a regulatory mechanism where AcP modulates protein function through acetylation .

-

Regulation of Virulence Factors :

- The acetylation state of PhoP influences its ability to regulate genes associated with virulence. Under stress conditions (e.g., low magnesium or acid stress), the acetylation level decreases, which in turn affects the phosphorylation state of PhoP and its transcriptional activity. This indicates that AcP not only participates in metabolic regulation but also plays a vital role in the pathogenicity of bacteria .

- Metabolic Pathway Interactions :

Case Study 1: this compound and Bacterial Virulence

A study conducted on Salmonella typhimurium demonstrated that the acetylation of PhoP by AcP is critical for bacterial virulence. The researchers found that mutations in K102 led to reduced virulence in mouse models, highlighting the importance of AcP in regulating pathogenic traits through post-translational modifications .

| Condition | K102 Acetylation Level | Virulence Impact |

|---|---|---|

| Low Magnesium | Decreased | Reduced |

| Acid Stress | Decreased | Reduced |

| Phagocytosis | Decreased | Reduced |

Case Study 2: Role in Metabolic Regulation

Research indicates that AcP accumulation can regulate other metabolic processes, such as nitrogen metabolism. Under nitrogen stress, increased levels of AcP were found to modulate the activity of BldD, a key regulator involved in developmental processes in bacteria . This suggests that AcP serves as a signaling molecule that integrates environmental cues with metabolic responses.

Research Findings

Recent studies have elucidated several key findings regarding the biological activity of this compound:

- Acetylation Dynamics : The dynamic regulation of protein acetylation by AcP is influenced by nutrient availability and environmental conditions. Increased glucose or acetate levels lead to higher intracellular concentrations of AcP, promoting acetylation events that can alter gene expression profiles significantly .

- Cross-Talk with Other Signaling Pathways : AcP interacts with various signaling pathways, suggesting it plays a multifaceted role in cellular regulation beyond mere energy metabolism. This cross-talk may provide insights into developing novel therapeutic strategies targeting bacterial infections .

特性

IUPAC Name |

phosphono acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPOUNRJVLNBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207738 | |

| Record name | Acetyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

590-54-5 | |

| Record name | Acetyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54979W5TJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。